![molecular formula C8H5Cl2FO2 B2820296 3-Chloro-5-fluoro-4-methoxybenzoyl chloride CAS No. 886497-26-3](/img/structure/B2820296.png)
3-Chloro-5-fluoro-4-methoxybenzoyl chloride
Overview
Description
3-Chloro-5-fluoro-4-methoxybenzoyl chloride is a chemical compound with the CAS Number: 886497-26-3 . It has a molecular weight of 223.03 and its IUPAC name is 3-chloro-5-fluoro-4-methoxybenzoyl chloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluoro-4-methoxybenzoyl chloride is 1S/C8H5Cl2FO2/c1-13-7-5(9)2-4(8(10)12)3-6(7)11/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with chlorine, fluorine, and methoxy (OCH3) substituents, as well as a carbonyl chloride (COCl) group .Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-4-methoxybenzoyl chloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- Application : Researchers use these derivatives as potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and related diseases .
Resveratrol Derivatives Synthesis
Inhibitor for Pain Management
Safety And Hazards
The safety information available indicates that 3-Chloro-5-fluoro-4-methoxybenzoyl chloride is dangerous. It has the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing the dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)2-4(8(10)12)3-6(7)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYOXPAZTHFOGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxybenzoyl chloride |
Synthesis routes and methods
Procedure details
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